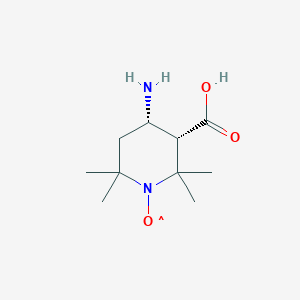![molecular formula C23H33NO2SSi B13404465 [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is a complex organic compound with significant applications in various fields, including cancer research. It is known for its role as an intermediate in the synthesis of bioactive molecules such as Jasplakinolide, which is a potent inhibitor of prostate and breast carcinoma cell proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide typically involves multiple steps, including the formation of silyl ethers and the use of specific catalysts. One common method involves the silylation of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as proazaphosphatrane . The reaction conditions are generally mild, with temperatures ranging from 24 to 40°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, utilizing efficient and mild catalysts to ensure high yields and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures under controlled atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: As an intermediate in the synthesis of Jasplakinolide, it plays a crucial role in developing inhibitors for cancer cell proliferation.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide involves its interaction with molecular targets and pathways. In cancer research, it acts as an inhibitor by binding to specific proteins and enzymes involved in cell proliferation. The silyl group enhances its stability and bioavailability, allowing it to effectively inhibit the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Jasplakinolide: A potent inhibitor of cancer cell proliferation, synthesized using [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide as an intermediate.
Trimethylsilyl Derivatives: Compounds with similar silyl groups that exhibit unique chemical properties and applications.
Uniqueness
This compound stands out due to its specific structure, which imparts unique reactivity and stability. Its role as an intermediate in the synthesis of bioactive molecules further highlights its importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C23H33NO2SSi |
|---|---|
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
4-methyl-N-[[4-tri(propan-2-yl)silyloxyphenyl]methylidene]benzenesulfinamide |
InChI |
InChI=1S/C23H33NO2SSi/c1-17(2)28(18(3)4,19(5)6)26-22-12-10-21(11-13-22)16-24-27(25)23-14-8-20(7)9-15-23/h8-19H,1-7H3 |
Clé InChI |
ZMVKRPKYFHBHTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



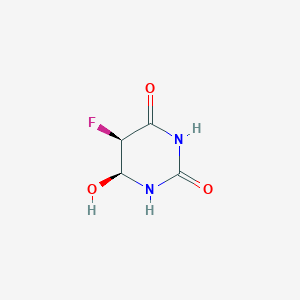

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
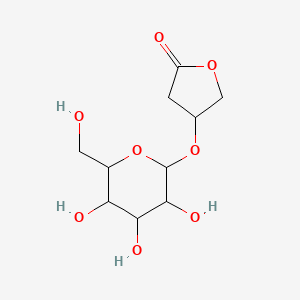
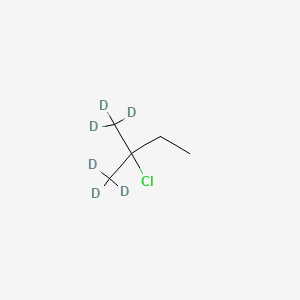
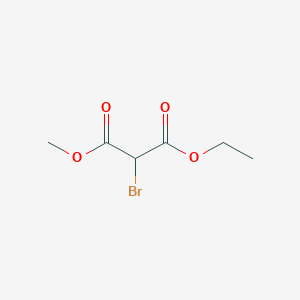
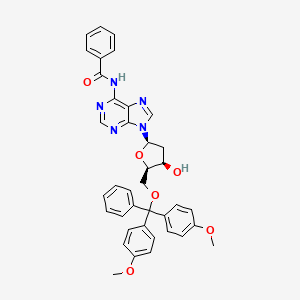
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
